N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C19H16N6O5S and its molecular weight is 440.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Structural Overview
The compound features a unique structure comprising a pyrimidine ring, a nitrophenyl group, and a benzamide moiety. Its molecular formula is C19H16N6O5S, with a molecular weight of approximately 440.4 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Activity (MIC µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 25 | Significant inhibition observed |
Escherichia coli | 50 | Moderate activity |
Mycobacterium tuberculosis | 10 | High efficacy noted |
The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against Mycobacterium tuberculosis, indicating potential as an antitubercular agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may inhibit enzyme activity by binding to active sites, thereby disrupting critical cellular pathways.
Case Studies
- Antitubercular Activity : A study demonstrated that derivatives of the compound showed promising results against Mycobacterium tuberculosis, with some compounds displaying MIC values as low as 10 µg/mL. This highlights the potential for developing new treatments for tuberculosis.
- Antibacterial Screening : In vitro assays have shown that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of nitro groups appears to enhance this activity, likely due to increased electron affinity facilitating interactions with bacterial targets .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. These methods can be optimized for yield and purity using specific catalysts and controlled conditions.
Table 2: Synthesis Overview
Step | Reaction Type | Conditions |
---|---|---|
Step 1 | Alkylation | Reflux in ethanol |
Step 2 | Cyclization | Acidic medium |
Step 3 | Purification | Column chromatography |
The compound's applications extend beyond antimicrobial activity; it also shows promise in other areas such as antifungal research and enzyme inhibition studies .
Properties
CAS No. |
888413-94-3 |
---|---|
Molecular Formula |
C19H16N6O5S |
Molecular Weight |
440.43 |
IUPAC Name |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |
InChI Key |
UOTANXBYVCVUMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.